molecular formula C7H7NO2S B6146609 3-cyclopropyl-1,2-thiazole-5-carboxylic acid CAS No. 1781933-78-5

3-cyclopropyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B6146609
CAS No.: 1781933-78-5
M. Wt: 169.2
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Description

3-Cyclopropyl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid moiety at the 5-position. Thiazole derivatives are widely studied for their roles in pharmaceuticals and materials science due to their stability, reactivity, and ability to engage in hydrogen bonding .

Properties

CAS No.

1781933-78-5

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-cyclopropyl-1,2-thiazole-5-carboxylic acid with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 3-Position Key Features
This compound* C₇H₇NO₂S ~169.2 (estimated) Cyclopropyl High strain from cyclopropyl group
3-Methyl-1,2-thiazole-5-carboxylic acid C₅H₅NO₂S 143.17 Methyl Simpler structure, lower steric hindrance
3-Methoxy-1,2-thiazole-5-carboxylic acid C₅H₅NO₃S 159.17 Methoxy Enhanced polarity due to -OCH₃ group
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid C₁₀H₆FNO₂S 223.22 4-Fluorophenyl Aromatic substitution, increased bulk
4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid C₁₀H₇FN₂O₂S 238.24 4-Fluorophenyl + amino Dual functionality for drug design

*Estimated based on structural analogs.

Key Observations :

  • Polarity: The methoxy derivative (C₅H₅NO₃S) exhibits higher polarity than the methyl or cyclopropyl analogs, influencing solubility and pharmacokinetics .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-fluorophenyl) increase molecular weight and bulk, which may improve binding affinity in drug-receptor interactions but reduce solubility .

Biological Activity

3-Cyclopropyl-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a cyclopropyl substituent and a carboxylic acid group. Its molecular formula is C7H9NOSC_7H_9NOS. The unique structural characteristics contribute to its biological activity, particularly in interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The thiazole moiety enhances its ability to interact with biological targets, modulating enzyme activity crucial for microbial survival.

Anticancer Effects

The compound has shown promising anticancer properties , particularly in inhibiting the growth of several cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by altering critical signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, thereby inhibiting their function. Notably, it has been identified as an inhibitor of xanthine oxidase, an enzyme implicated in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation, contributing to its therapeutic effects.

Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various thiazole derivatives, this compound was found to have an IC50 value of approximately 10 µM against HepG2 liver cancer cells. This suggests a significant potential for development as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another study tested the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique biological profile of this compound:

Compound NameStructural FeaturesUnique Characteristics
2-Cyclopropyl-1,3-thiazole-5-carboxylic acidContains a cyclopropyl groupExhibits antimicrobial properties; different thiazole positioning affects reactivity.
3-Cyclopropyl-1,2-thiazole-5-carbaldehydeAldehyde instead of carboxylic acidKnown for its role in drug synthesis; different functional group impacts biological activity.
Thiazole-4-carbaldehydeAldehyde functional groupUsed in various therapeutic contexts; different substituents influence reactivity.

The distinct combination of the cyclopropyl group and the specific positioning of the carboxylic acid within the thiazole ring enhances the reactivity and specificity of this compound compared to other similar compounds.

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